molecular formula C12H15N5O2 B5649229 8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 537667-05-3

8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B5649229
CAS No.: 537667-05-3
M. Wt: 261.28 g/mol
InChI Key: IGRHDVSKXGDLBK-UHFFFAOYSA-N
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Description

8-(7H-Purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a purine moiety linked to a 1,4-dioxa-8-azaspiro[4.5]decane core. The spirocyclic architecture confers conformational rigidity, which enhances binding specificity in biological systems .

Properties

IUPAC Name

8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-3-17(4-2-12(1)18-5-6-19-12)11-9-10(14-7-13-9)15-8-16-11/h7-8H,1-6H2,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRHDVSKXGDLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234963
Record name 8-(9H-Purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537667-05-3
Record name 8-(9H-Purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537667-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(9H-Purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the spirocyclic core, which can be achieved through the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This intermediate is then subjected to further functionalization to introduce the purine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product might involve advanced techniques such as high-performance liquid chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the purine moiety, using reagents such as alkyl halides under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl groups to the purine ring.

Scientific Research Applications

8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: The compound’s purine moiety makes it a candidate for studies on nucleotide analogs and their interactions with enzymes and receptors.

    Industry: Its unique structure could be explored for use in materials science, particularly in the development of novel polymers or as a ligand in catalysis.

Mechanism of Action

The mechanism of action of 8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane would depend on its specific interactions with biological targets. The purine moiety suggests that it could interact with enzymes involved in nucleotide metabolism, such as kinases or polymerases. The spirocyclic structure might also confer unique binding properties, allowing it to interact with specific receptors or proteins in a way that linear molecules cannot.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Diversity

The 1,4-dioxa-8-azaspiro[4.5]decane core serves as a versatile scaffold for diverse substituents, enabling tailored physicochemical and biological properties. Key analogs include:

Compound Name/ID Substituent Application/Activity Key Properties/Data References
8-(7H-Purin-6-yl)-... Purine Potential kinase/nuclease inhibition High H-bond capacity; moderate lipophilicity
SI-7 Sulfonyl fluoride SuFEx click chemistry 66% yield; reactive intermediate
18F-labeled derivative Fluorine-18 σ1 receptor tumor imaging Low logP (-1.2); high receptor affinity
Fungicidal derivatives Phenethyl, morpholinyl groups Broad-spectrum antifungal agents IC50 < 1 µM against Candida spp.
8-(Bicyclo[1.1.1]pentan-1-yl)-... Bicyclo[1.1.1]pentane Undisclosed (structural novelty) Steric bulk; potential CNS targeting
8-[(3-Bromo-5-fluorophenyl)methyl]-... Halogenated aryl Probable kinase inhibitor 95% purity; H315/H319 hazards
Key Observations:
  • Purine vs. Halogenated Aryl : The purine group (target compound) may engage in hydrogen bonding and π-π stacking, ideal for enzyme inhibition, whereas halogenated aryl groups (e.g., ) enhance hydrophobic interactions for kinase binding .
  • Radioligands (18F-labeled) : Low lipophilicity (logP = -1.2) improves blood-brain barrier penetration and tumor uptake, contrasting with bulkier derivatives like bicyclo compounds .
  • Fungicidal Activity : Phenethyl and morpholinyl substituents () disrupt fungal membrane biosynthesis, demonstrating broad-spectrum efficacy.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The 18F-labeled derivative’s low logP (-1.2) minimizes nonspecific binding, whereas bicyclo derivatives exhibit higher logP values (~2.5) .
  • Solubility : Purine’s polarizable structure may improve aqueous solubility compared to halogenated analogs .
  • Metabolic Stability : Spirocyclic rigidity reduces oxidative metabolism, enhancing half-life across analogs .

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